(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, and a piperazine ring substituted with a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with Dichlorobenzyl Group: The piperazine ring is then substituted with a dichlorobenzyl group using a nucleophilic substitution reaction.
Coupling of Pyrazole and Piperazine Rings: Finally, the pyrazole and piperazine rings are coupled together using a suitable coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-methanol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrazole and piperazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3N4O/c1-21-15(14(19)9-20-21)16(24)23-6-4-22(5-7-23)10-11-2-3-12(17)13(18)8-11/h2-3,8-9H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKWHVJRMTASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.